2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential applications in the treatment of various diseases, particularly tuberculosis. Its unique structure, which includes a nitro group and an oxazole ring, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes and diisopropylethylamine . This reaction is carried out under heating conditions to facilitate the formation of the desired oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group at the 2-position can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides and strong bases are used to facilitate substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 2-amino-6-methyl-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The nitro group is believed to undergo bioreduction within the bacterial cell, leading to the generation of reactive nitrogen species that damage essential cellular components . This results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: These compounds share a similar nitroimidazole core but differ in the presence of a thiazole ring instead of an oxazole ring.
Pretomanid: A well-known antitubercular drug that also contains a nitroimidazole core.
Uniqueness
2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of an oxazole ring. This structural difference contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C7H7N3O5 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7N3O5/c1-7(5(11)12)3-9-2-4(10(13)14)8-6(9)15-7/h2H,3H2,1H3,(H,11,12) |
InChI Key |
DWAPBHOOGGSRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.